molecular formula C22H25N5O3 B11362923 N-[1-ethyl-2-(piperidin-1-ylmethyl)-1H-benzimidazol-5-yl]-2-nitrobenzamide

N-[1-ethyl-2-(piperidin-1-ylmethyl)-1H-benzimidazol-5-yl]-2-nitrobenzamide

Cat. No.: B11362923
M. Wt: 407.5 g/mol
InChI Key: ONPOPEWXBCFDHK-UHFFFAOYSA-N
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Description

N-{1-ETHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-2-NITROBENZAMIDE is a complex organic compound that features a benzodiazole core, a piperidine moiety, and a nitrobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-ETHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-2-NITROBENZAMIDE typically involves multiple steps, starting with the preparation of the benzodiazole core. This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The piperidine moiety is introduced via nucleophilic substitution reactions, where piperidine reacts with an appropriate electrophilic intermediate. The final step involves the coupling of the benzodiazole-piperidine intermediate with 2-nitrobenzoyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms. The scalability of the synthesis process is crucial for industrial applications, and methods such as high-throughput screening and process optimization are employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

N-{1-ETHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-2-NITROBENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions using catalysts such as palladium on carbon.

    Reduction: The benzodiazole core can undergo reduction reactions to form dihydrobenzodiazole derivatives.

    Substitution: The piperidine moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium on carbon catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

    Oxidation: Amino derivatives of the compound.

    Reduction: Dihydrobenzodiazole derivatives.

    Substitution: Various substituted benzodiazole-piperidine derivatives.

Scientific Research Applications

N-{1-ETHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-2-NITROBENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-{1-ETHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-2-NITROBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole core is known to interact with various biological targets, modulating their activity. The piperidine moiety enhances the compound’s binding affinity and selectivity, while the nitrobenzamide group contributes to its overall pharmacological profile. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-{1-ETHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-2-NITROBENZAMIDE can be compared with other similar compounds, such as:

    N-{1-ETHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-2-AMINOBENZAMIDE: Similar structure but with an amino group instead of a nitro group, leading to different chemical reactivity and biological activity.

    N-{1-ETHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-2-METHOXYBENZAMIDE: Contains a methoxy group, which affects its solubility and pharmacokinetic properties.

    N-{1-ETHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-2-CHLOROBENZAMIDE: The presence of a chloro group influences its electronic properties and potential interactions with biological targets.

Properties

Molecular Formula

C22H25N5O3

Molecular Weight

407.5 g/mol

IUPAC Name

N-[1-ethyl-2-(piperidin-1-ylmethyl)benzimidazol-5-yl]-2-nitrobenzamide

InChI

InChI=1S/C22H25N5O3/c1-2-26-20-11-10-16(23-22(28)17-8-4-5-9-19(17)27(29)30)14-18(20)24-21(26)15-25-12-6-3-7-13-25/h4-5,8-11,14H,2-3,6-7,12-13,15H2,1H3,(H,23,28)

InChI Key

ONPOPEWXBCFDHK-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-])N=C1CN4CCCCC4

Origin of Product

United States

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